Target Engagement Selectivity: Absence of L-Type Calcium Channel Activity Versus Core Scaffold
The unsubstituted core 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1008-30-6) is an established L-type calcium channel blocker with demonstrated efficacy against cervical cancer and cardiac arrhythmias . In contrast, 2-(4-methylbenzyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 343373-35-3) has been screened in over 40 PubChem bioassays and registered as Inactive against every target tested, including S1P3 (AID 485), PPARγ (AID 631, 731), multiple Ras-family GTPases (AID 757–761), and the CAR nuclear receptor (AID 1224892) [1]. This comprehensive negative selectivity profile distinguishes the compound from the promiscuous core scaffold.
| Evidence Dimension | Bioactivity outcome in primary HTS and cell-based assays |
|---|---|
| Target Compound Data | Inactive in all 40+ PubChem assays (PubChem Activity Outcome = 'Inactive') |
| Comparator Or Baseline | CAS 1008-30-6: Active as L-type calcium channel blocker (qualitative literature report; quantitative IC50 data not publicly available for direct comparison) |
| Quantified Difference | Qualitative: Target compound inactive across all tested targets vs. comparator active on L-type Ca²⁺ channel; quantitative IC50 comparison not feasible due to lack of published potency data for comparator. |
| Conditions | PubChem primary screening panels; calcium channel activity reported in cellular models (exact assay conditions not specified in vendor literature) |
Why This Matters
For researchers seeking a negative control compound with a clean pharmacology profile, or a synthetic intermediate devoid of off-target calcium channel activity, CAS 343373-35-3 offers a selectivity advantage over the unsubstituted core scaffold.
- [1] PubChem BioAssay Summary for CID 1480910: Inactive outcomes across 40+ assay targets. National Center for Biotechnology Information (2025). View Source
